molecular formula C13H19N3O2 B12889868 Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate CAS No. 921222-12-0

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate

Cat. No.: B12889868
CAS No.: 921222-12-0
M. Wt: 249.31 g/mol
InChI Key: HRVNUGFSCVITPY-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate core substituted with amino groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the nitration of ethyl benzoate, followed by reduction to introduce amino groups. The pyrrolidine ring is then attached through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates and pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino groups and pyrrolidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-diaminobenzoate: Lacks the pyrrolidine ring, resulting in different chemical properties.

    Ethyl 2,3-diamino-6-methylbenzoate: Substituted with a methyl group instead of a pyrrolidine ring.

    Ethyl 2,3-diamino-6-(piperidin-1-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a benzoate moiety substituted with amino groups and a pyrrolidine ring. These structural features are significant for its biological activity, particularly in targeting specific enzymes and receptors.

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties, particularly against the malaria-causing parasite Plasmodium falciparum. The compound was found to exhibit strong activity against the erythrocytic forms of the parasite, with an IC50 value indicating effective inhibition of proliferation.

Table 1: Antiparasitic Activity of this compound

CompoundIC50 (µM)Target EnzymeSelectivity Index
This compound0.48PfGSK-3High

This compound acts as an inhibitor of the PfGSK-3 enzyme, which is essential for the asexual proliferation of the malaria parasite. The observed selectivity index suggests that it may have lower toxicity towards human cells compared to its efficacy against the parasite.

The mechanism by which this compound exerts its antiparasitic effects involves inhibition of critical enzymatic pathways within P. falciparum. Specifically, it disrupts the function of kinases involved in cell signaling and proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has shown that modifications to the basic structure can enhance or diminish biological activity. For instance, alterations in substituents on the pyrrolidine ring or variations in the amino groups have been systematically studied to optimize efficacy.

Table 2: Structure-Activity Relationship Studies

ModificationBiological ActivityComments
N-Alkyl substitutionIncreased potencyEnhances binding affinity to PfGSK-3
Aromatic substitutionsVaries activitySome substitutions lead to decreased activity

Cytotoxicity Studies

In addition to its antiparasitic effects, studies have also evaluated the cytotoxicity of this compound on human cell lines. The cytotoxicity was assessed using HEK293T cells at varying concentrations.

Table 3: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
3085 ± 5
1095 ± 4

These results indicate that while the compound is effective against P. falciparum, it exhibits relatively low toxicity towards human cells at tested concentrations.

Case Studies and Clinical Implications

Several case studies have documented the use of compounds similar to this compound in clinical settings. These studies emphasize its potential as a lead compound for developing new antimalarial therapies.

Properties

CAS No.

921222-12-0

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-10(16-7-3-4-8-16)6-5-9(14)12(11)15/h5-6H,2-4,7-8,14-15H2,1H3

InChI Key

HRVNUGFSCVITPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)N2CCCC2

Origin of Product

United States

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